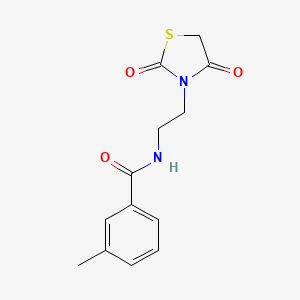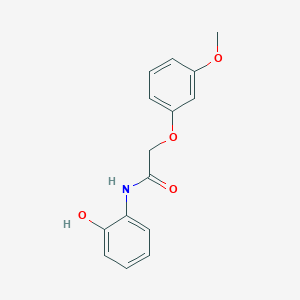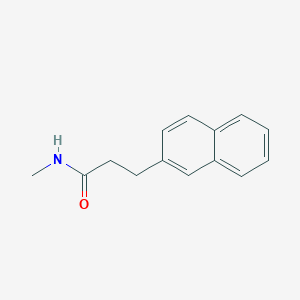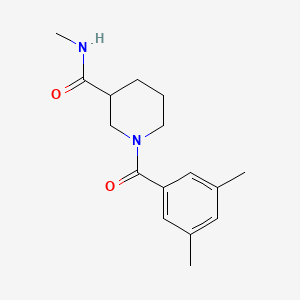
N-(3-sulfamoylphenyl)-2-(1,3-thiazol-2-ylsulfanyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-sulfamoylphenyl)-2-(1,3-thiazol-2-ylsulfanyl)acetamide, also known as STS, is a chemical compound that has been extensively studied for its potential therapeutic applications. STS is a sulfonamide derivative that exhibits a broad range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
Mechanism of Action
The mechanism of action of N-(3-sulfamoylphenyl)-2-(1,3-thiazol-2-ylsulfanyl)acetamide is not fully understood. However, it is believed to work by inhibiting the activity of enzymes such as carbonic anhydrase and metalloproteinases. N-(3-sulfamoylphenyl)-2-(1,3-thiazol-2-ylsulfanyl)acetamide has also been shown to inhibit the production of inflammatory cytokines such as TNF-alpha and IL-6.
Biochemical and Physiological Effects:
N-(3-sulfamoylphenyl)-2-(1,3-thiazol-2-ylsulfanyl)acetamide has been shown to exhibit a broad range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and prevent bacterial infections. N-(3-sulfamoylphenyl)-2-(1,3-thiazol-2-ylsulfanyl)acetamide has also been shown to reduce the production of reactive oxygen species and prevent oxidative stress.
Advantages and Limitations for Lab Experiments
N-(3-sulfamoylphenyl)-2-(1,3-thiazol-2-ylsulfanyl)acetamide has several advantages for lab experiments. It is relatively easy to synthesize and has a low toxicity profile. However, its solubility in water is limited, which can make it difficult to use in certain experiments. N-(3-sulfamoylphenyl)-2-(1,3-thiazol-2-ylsulfanyl)acetamide also has a short half-life, which can limit its effectiveness in certain applications.
Future Directions
There are several future directions for N-(3-sulfamoylphenyl)-2-(1,3-thiazol-2-ylsulfanyl)acetamide research. One area of interest is the development of N-(3-sulfamoylphenyl)-2-(1,3-thiazol-2-ylsulfanyl)acetamide as a potential anti-cancer agent. N-(3-sulfamoylphenyl)-2-(1,3-thiazol-2-ylsulfanyl)acetamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, and further research is needed to determine its potential as a cancer therapy. Another area of interest is the development of N-(3-sulfamoylphenyl)-2-(1,3-thiazol-2-ylsulfanyl)acetamide as a potential anti-inflammatory agent. N-(3-sulfamoylphenyl)-2-(1,3-thiazol-2-ylsulfanyl)acetamide has been shown to reduce the production of inflammatory cytokines and may have potential as a treatment for inflammatory diseases such as rheumatoid arthritis. Additionally, further research is needed to determine the optimal dosing and administration of N-(3-sulfamoylphenyl)-2-(1,3-thiazol-2-ylsulfanyl)acetamide for therapeutic applications.
Synthesis Methods
N-(3-sulfamoylphenyl)-2-(1,3-thiazol-2-ylsulfanyl)acetamide can be synthesized by reacting 2-mercaptothiazole with 3-aminobenzenesulfonamide and acetic anhydride. The reaction is carried out in the presence of a catalyst such as pyridine or triethylamine. The resulting product is purified by recrystallization from a suitable solvent.
Scientific Research Applications
N-(3-sulfamoylphenyl)-2-(1,3-thiazol-2-ylsulfanyl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. N-(3-sulfamoylphenyl)-2-(1,3-thiazol-2-ylsulfanyl)acetamide has been tested in vitro and in vivo for its ability to inhibit the growth of cancer cells, reduce inflammation, and prevent bacterial infections.
properties
IUPAC Name |
N-(3-sulfamoylphenyl)-2-(1,3-thiazol-2-ylsulfanyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3S3/c12-20(16,17)9-3-1-2-8(6-9)14-10(15)7-19-11-13-4-5-18-11/h1-6H,7H2,(H,14,15)(H2,12,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDRZCPPECGCKDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)N)NC(=O)CSC2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-carbamoyl-2-[2-(2-phenylethyl)pyrrolidin-1-yl]acetamide](/img/structure/B7530151.png)
![1-[1-[(5-Chlorothiadiazol-4-yl)methyl]piperidin-4-yl]imidazolidin-2-one](/img/structure/B7530159.png)

![3-Chloro-N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]benzamide](/img/structure/B7530180.png)
![1-[[4-(2,5-Dimethylthiophen-3-yl)-1,3-thiazol-2-yl]methyl]pyrrolidine-2,5-dione](/img/structure/B7530189.png)
![3-[3-(3-Fluoro-4-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B7530196.png)
![3-[(5-cyanopyridin-2-yl)amino]-N-cyclohexylpropanamide](/img/structure/B7530200.png)




![2-[(3,4-Dichlorophenyl)methyl]-1,2-thiazolidine 1,1-dioxide](/img/structure/B7530234.png)
![[4-[(5-bromothiophen-2-yl)methyl]piperazin-1-yl]-(2H-triazol-4-yl)methanone](/img/structure/B7530242.png)
![[1-(6-Methylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)piperidin-4-yl]methanol](/img/structure/B7530257.png)